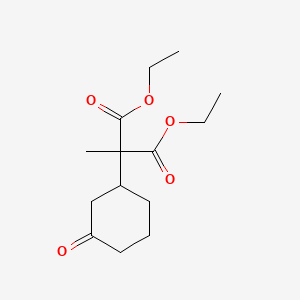
2,4-Diethoxyaniline
説明
2,4-Diethoxyaniline (CAS Number: 97-48-3) is an organic compound with the chemical formula C10H15NO2 . It belongs to the class of anilines , which are aromatic amines. The compound features two ethoxy (C2H5O-) groups attached to the amino group (NH2) on the benzene ring. It is a colorless to pale yellow liquid with a melting point of 32-34°C .
Synthesis Analysis
The synthesis of 2,4-Diethoxyaniline involves the reaction of 2,4-dinitroaniline with ethanol in the presence of a reducing agent (such as tin(II) chloride ) to yield the desired product. The reduction of the nitro groups to amino groups leads to the formation of 2,4-Diethoxyaniline .
Molecular Structure Analysis
The molecular structure of 2,4-Diethoxyaniline consists of a benzene ring with two ethoxy groups (C2H5O-) and an amino group (NH2) attached at the 2 and 4 positions, respectively. The compound’s molecular weight is approximately 181.23 g/mol .
科学的研究の応用
Toxicology and Carcinogenic Studies
2,4-Diethoxyaniline and related compounds have been the subject of various studies focusing on toxicology and carcinogenic effects. For instance, in a study by Stula et al. (1975), the carcinogenic potential of similar aromatic amines in rats was investigated, providing insights into the toxicological aspects of these compounds.
Environmental and Ecotoxicological Research
The environmental fate and toxicological impacts of derivatives of 2,4-Diethoxyaniline are a concern. Research by Olivares et al. (2013) explored the biotransformation of 2,4-dinitroanisole (DNAN), a related compound, in sludge, elucidating the potential environmental pathways and risks.
Pharmaceutical and Chemical Synthesis
In the domain of pharmaceutical and chemical synthesis, 2,4-Diethoxyaniline and its derivatives are used as intermediates. El-Hashash et al. (2011) investigated the synthesis of quinazolinone derivatives from related compounds, showcasing their application in creating new pharmaceutical products.
Antioxidant and Anti-inflammatory Research
Compounds structurally similar to 2,4-Diethoxyaniline have been studied for their antioxidant and anti-inflammatory properties. The study by Nikbakht et al. (2021) investigated the anti-inflammatory potential of anthocyanin, a structurally related compound, in diabetic patients.
Neurotoxicological Studies
2,4-Dichlorophenoxyacetic acid, a related compound, was examined by Bortolozzi et al. (2003) for its effects on brain biogenic amine levels in rats. This research contributes to understanding the neurotoxicological impacts of similar compounds.
特性
IUPAC Name |
2,4-diethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-3-12-8-5-6-9(11)10(7-8)13-4-2/h5-7H,3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGRRIYLRPECGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00242660 | |
| Record name | 2,4-Diethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00242660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diethoxyaniline | |
CAS RN |
97-48-3 | |
| Record name | 2,4-Diethoxyaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Diethoxyaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Diethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00242660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-diethoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.351 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIETHOXYANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HH469L3PJD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




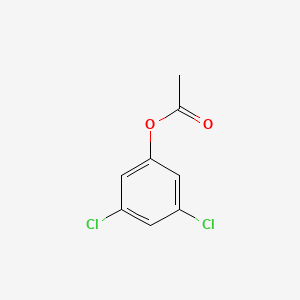



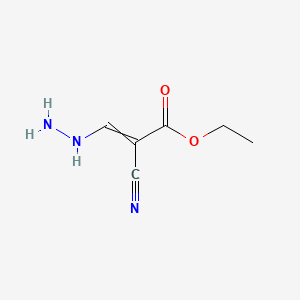
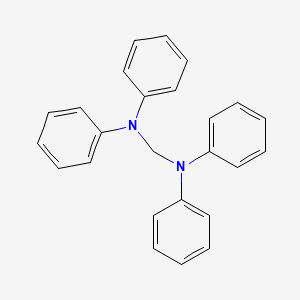
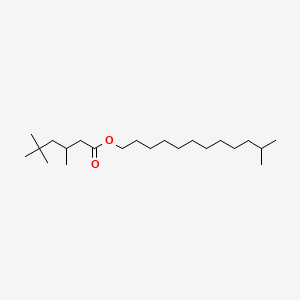
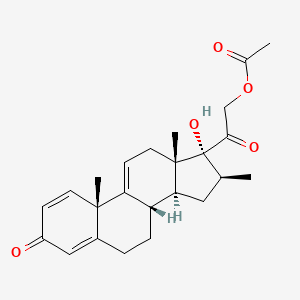

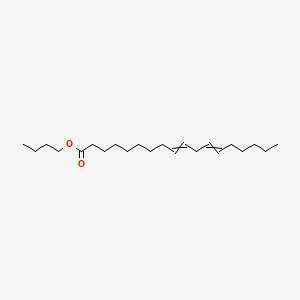
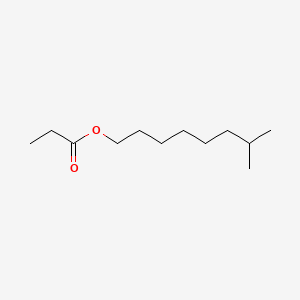
![Bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] adipate](/img/structure/B1617547.png)
